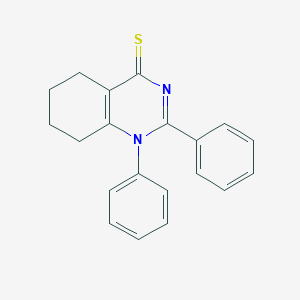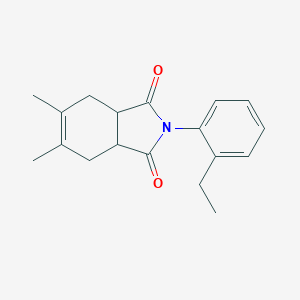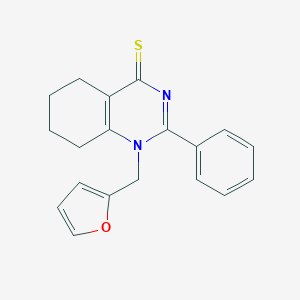![molecular formula C15H12N2O2S B379767 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-(2-furyl)acrylamide](/img/structure/B379767.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-(2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-(2-furyl)acrylamide is a complex organic compound that features a unique structure combining a cyclopentathiophene ring, a furan ring, and a cyano group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-(2-furyl)acrylamide typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopentathiophene ring, followed by the introduction of the cyano group and the furan ring through various coupling reactions. The final step involves the formation of the enamide linkage under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-(2-furyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives. Substitution reactions could result in a wide range of products depending on the nature of the substituents introduced.
科学研究应用
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-(2-furyl)acrylamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research may investigate its potential as a therapeutic agent, particularly if it exhibits activity against specific diseases or conditions.
Industry: The compound could be used in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.
作用机制
The mechanism by which N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-(2-furyl)acrylamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other cellular mechanisms.
相似化合物的比较
Similar Compounds
Similar compounds to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-(2-furyl)acrylamide include other cyclopentathiophene derivatives, furan-containing compounds, and cyano-substituted molecules. Examples might include:
- Cyclopenta[b]thiophene derivatives with different substituents.
- Furan derivatives with various functional groups.
- Cyano-substituted enamides with different ring systems.
Uniqueness
What sets this compound apart is its unique combination of structural features, which may confer distinct chemical and biological properties
属性
分子式 |
C15H12N2O2S |
|---|---|
分子量 |
284.3g/mol |
IUPAC 名称 |
(E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H12N2O2S/c16-9-12-11-4-1-5-13(11)20-15(12)17-14(18)7-6-10-3-2-8-19-10/h2-3,6-8H,1,4-5H2,(H,17,18)/b7-6+ |
InChI 键 |
AZMCRTYGXYCBGS-VOTSOKGWSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=CO3 |
手性 SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=CO3 |
规范 SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


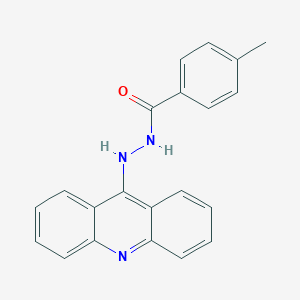
![Methyl 2-{[(4-ethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379687.png)
![Methyl 2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379688.png)
![Methyl 2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379689.png)
![6-[(4-fluorobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B379691.png)
![11-(3,4-dimethylanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379693.png)
![ethyl 2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379696.png)
![3-(4-chlorophenyl)-3-[(2-furylmethyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B379697.png)
![2-[3-(1H-benzimidazol-1-yl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379698.png)
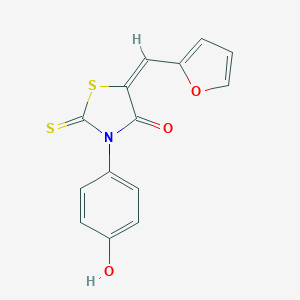
![N-(4-methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B379702.png)
